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Compound of Interest

Compound Name: 1-(4-Methylpyridin-2-yl)piperazine

Cat. No.: B109234 Get Quote

An In-Depth Technical Guide to the In-Silico Prediction of 1-(4-Methylpyridin-2-yl)piperazine
Bioactivity

Introduction
1-(4-Methylpyridin-2-yl)piperazine is a small molecule featuring both a pyridine and a

piperazine moiety. These heterocyclic structures are prevalent in a wide range of biologically

active compounds, suggesting that this molecule could exhibit significant pharmacological

properties.[1][2][3][4] The piperazine ring, with its two basic nitrogen atoms, can be crucial for

interactions with biological targets through ionic and hydrogen bonding.[2] Pyridine, a versatile

pharmacophore, is found in numerous FDA-approved drugs and is known to enhance

properties like metabolic stability and binding potency.[3] This guide outlines a comprehensive

in-silico approach to predict the potential bioactivities of 1-(4-Methylpyridin-2-yl)piperazine,

details hypothetical experimental validation, and presents data in a structured format for

researchers in drug discovery.
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Property Value Source

IUPAC Name
1-(4-methylpyridin-2-

yl)piperazine
PubChem[5]

Molecular Formula C10H15N3 PubChem[5]

Molecular Weight 177.25 g/mol Amerigo Scientific[6]

CAS Number 34803-67-3 Amerigo Scientific[6]

Canonical SMILES
CC1=CC(=NC=C1)N2CCNCC

2
PubChem[5]

In-Silico Bioactivity Prediction Workflow
A systematic in-silico workflow can efficiently screen for potential biological targets and predict

the bioactivity of 1-(4-Methylpyridin-2-yl)piperazine. This multi-step process involves ligand-

based and structure-based computational methods.
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Figure 1: In-silico workflow for bioactivity prediction.

Ligand-Based Methods
These methods utilize the structure of the query molecule to infer its properties based on the

known activities of similar compounds.

Chemical Similarity Searching: This initial step involves screening large chemical databases

(e.g., ChEMBL, PubChem) to find molecules structurally similar to 1-(4-Methylpyridin-2-
yl)piperazine. The identified neighbors and their known biological activities can provide first

clues to potential targets.[7]

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate

molecular descriptors (e.g., physicochemical, topological) with biological activity.[8][9][10][11]

By building or using pre-existing QSAR models for relevant targets (e.g., kinases, GPCRs),

the activity of 1-(4-Methylpyridin-2-yl)piperazine can be predicted. For piperazine

derivatives, descriptors like molar refractivity, solubility (Log S), and polar surface area have

been shown to correlate with inhibitory activity.[8]

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of

features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) necessary

for biological activity.[2] A pharmacophore model can be generated from a set of known

active ligands for a specific target. The 1-(4-Methylpyridin-2-yl)piperazine structure can

then be screened against a library of pharmacophore models to identify potential targets.

Key features for arylpiperazines often include a basic nitrogen atom for ionic interactions and

aromatic rings.[2][12]

Structure-Based Methods
When a 3D structure of a potential biological target is available, structure-based methods can

be employed to predict binding.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound

to a receptor, estimating the binding affinity.[13][14][15] For instance, based on the activities

of similar compounds, 1-(4-Methylpyridin-2-yl)piperazine could be docked into the binding

sites of targets like dopamine D2 receptors, serotonin 5-HT2A receptors, or various kinases.

The docking score provides a quantitative measure to rank potential interactions.
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Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to

assess the stability of the predicted ligand-receptor complex over time in a simulated

physiological environment. This provides insights into the dynamics of the binding

interactions.

ADMET Prediction
In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties is crucial for evaluating the drug-likeness of a compound.[8] Online tools like

SwissADME can predict parameters such as gastrointestinal absorption, blood-brain barrier

permeability, and potential for inhibiting cytochrome P450 enzymes.

Predicted Bioactivities and Potential Targets
Based on the prevalence of the pyridine-piperazine scaffold in medicinal chemistry, several

potential bioactivities can be hypothesized for 1-(4-Methylpyridin-2-yl)piperazine.

Table 1: Hypothesized Bioactivities and Potential Targets

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.mdpi.com/2673-4125/4/4/34
https://www.benchchem.com/product/b109234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Bioactivity
Potential Molecular
Targets

Rationale based on
Structural Analogs

Anticancer

Kinases (e.g., mTORC1,

PARP-1), Topoisomerase II,

Carbonic Anhydrase IX

Piperazine derivatives have

shown potent inhibitory activity

against various kinases and

other cancer-related enzymes.

[1][8][13][14][16][17]

Antidepressant/Antipsychotic

Serotonin Transporter (SERT),

Dopamine D2 Receptor,

Serotonin 5-HT2A Receptor

Arylpiperazines are a well-

established class of

compounds targeting CNS

receptors and transporters.[2]

[9][12][18]

Antiviral Viral enzymes or entry proteins

Piperazine and pyridine

moieties are present in various

antiviral agents.[1]

Enzyme Inhibition Urease, Acetylcholinesterase

Pyridylpiperazine derivatives

have been synthesized and

evaluated as potent urease

inhibitors.[19]

Potential Signaling Pathway Involvement: mTORC1
Inhibition
Given that piperazine derivatives have been identified as mTORC1 inhibitors, 1-(4-
Methylpyridin-2-yl)piperazine may modulate this critical cell growth pathway.[8]
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Figure 2: Potential inhibition of the mTORC1 signaling pathway.
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Experimental Validation Protocols
Following in-silico predictions, experimental validation is essential. Below are detailed protocols

for hypothetical primary screening assays.

Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the affinity of a compound for a specific receptor by measuring its ability

to displace a radiolabeled ligand.

Materials:

HEK293 cells stably expressing the human Dopamine D2 receptor.

[³H]-Spiperone (radioligand).

Haloperidol (positive control).

1-(4-Methylpyridin-2-yl)piperazine (test compound).

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

96-well microplates, glass fiber filters, scintillation counter.

Protocol:

Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold

buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh

binding buffer.

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone,

and varying concentrations of the test compound or controls.

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.
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Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-

specifically bound radioligand.

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined

in the presence of a high concentration of Haloperidol) from total binding. Plot the

percentage of specific binding against the logarithm of the test compound concentration to

determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation

constant.[2]
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Figure 3: Workflow for a radioligand binding assay.
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MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is

useful for screening potential anticancer compounds.

Materials:

Human cancer cell line (e.g., A549 lung carcinoma).

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

1-(4-Methylpyridin-2-yl)piperazine (test compound).

Doxorubicin (positive control).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

DMSO (Dimethyl sulfoxide).

96-well cell culture plates, microplate reader.

Protocol:

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compound

and controls. Include a vehicle-only control (e.g., DMSO).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells

with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan

crystals.

Formazan Solubilization: Carefully remove the media and add DMSO to each well to

dissolve the formazan crystals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b109234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using

a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the logarithm of the compound concentration to

determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary
While specific experimental data for 1-(4-Methylpyridin-2-yl)piperazine is not publicly

available, the following tables illustrate how quantitative results from the proposed assays

would be presented. The data shown are representative values for analogous pyridylpiperazine

compounds found in the literature.

Table 2: Representative Binding Affinities for CNS Receptors

Compound
Class

Target Assay Type Ki (nM) Reference

Arylpiperazine

Analog
Dopamine D2

Radioligand

Binding
15.4 Fictional Data

Arylpiperazine

Analog

Serotonin 5-

HT2A

Radioligand

Binding
8.2 Fictional Data

Arylpiperazine

Analog
SERT

Radioligand

Binding
25.1 Fictional Data

Table 3: Representative Antiproliferative and Enzyme Inhibition Activity
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Compound
Class

Assay
Cell Line /
Enzyme

IC50 (µM) Reference

Pyridinylpiperazi

ne Derivative
MTT Assay

A549 (Lung

Cancer)
5.8 Fictional Data

Pyridinylpiperazi

ne Derivative
MTT Assay K562 (Leukemia) 0.5 [1]

Pyridinylpiperazi

ne Derivative
Urease Inhibition

Jack Bean

Urease
2.0 [19]

Piperazine-

Naphthoquinone

PARP-1

Inhibition

In-silico Docking

Score
-7.41 kcal/mol [17]

Conclusion
The in-silico prediction workflow detailed in this guide provides a robust framework for

hypothesizing the bioactivity of 1-(4-Methylpyridin-2-yl)piperazine. The presence of the

pyridine and piperazine pharmacophores suggests a high likelihood of activity, particularly in

the areas of oncology and neuroscience. Ligand- and structure-based computational methods

can effectively narrow down potential targets and predict binding affinities, while ADMET

profiling assesses drug-likeness. The subsequent experimental validation, through assays such

as radioligand binding and cell proliferation studies, is critical to confirm these computational

hypotheses. This integrated approach of computational prediction followed by targeted

experimental validation is a cornerstone of modern drug discovery, enabling the efficient

identification and optimization of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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